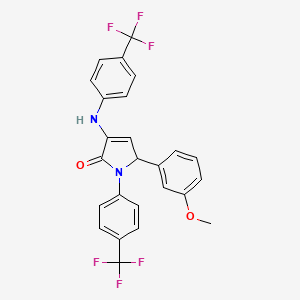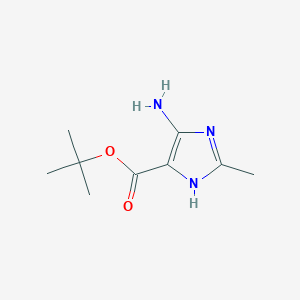
5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one is a complex organic compound with a unique structure that includes methoxyphenyl, trifluoromethylphenyl, and dihydropyrrolone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its ability to form stable complexes can be leveraged in drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of these products.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 5-(3-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)amino)-1,5-dihydro-2h-pyrrol-2-one stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C25H18F6N2O2 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H18F6N2O2/c1-35-20-4-2-3-15(13-20)22-14-21(32-18-9-5-16(6-10-18)24(26,27)28)23(34)33(22)19-11-7-17(8-12-19)25(29,30)31/h2-14,22,32H,1H3 |
InChI Key |
WNKNSEISQCDUBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,9S,10R,11R,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B12824568.png)
![tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12824572.png)

![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)
![7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B12824591.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)

![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)

![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
